8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine
Description
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine is a heterocyclic compound featuring a fused triazole-benzoxazine scaffold with a chlorine substituent at position 6. This structural motif places it within a class of biologically privileged molecules, as benzoxazine derivatives are widely recognized for their anticancer, antimicrobial, and central nervous system (CNS)-targeted activities . The chloro substituent and triazole fusion likely influence its pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and target selectivity.
Properties
IUPAC Name |
8-chloro-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-5-1-2-7-6(3-5)13-8(4-15-7)11-12-9(13)14/h1-3H,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZMCVDRSUOUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NNC(=O)N2C3=C(O1)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541440 | |
| Record name | 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98827-46-4 | |
| Record name | 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98827-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation-Cyclization Approach
A two-step strategy adapted from EP0233728A1 involves:
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Alkylation of a benzoxazine precursor : Reacting 8-chloro-2,3-dihydro-1,4-benzoxazin-3-one with a bromoalkylating agent (e.g., 1,3-dibromopropane) in the presence of a base (e.g., K₂CO₃) to introduce a propyl spacer.
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Triazole ring closure : Treating the alkylated intermediate with hydrazine followed by cyclodehydration using POCl₃ or PPA (polyphosphoric acid) to form the triazolo ring.
Representative Reaction Conditions :
Nitro Reduction and Cyclocondensation
This method leverages nitro-group reduction to generate reactive amine intermediates:
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Nitrobenzoxazine synthesis : Nitration of 8-chloro-1,4-benzoxazine at the 3-position using HNO₃/H₂SO₄.
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Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction converts the nitro group to an amine.
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Triazole formation : Reaction with formic acid or triethyl orthoformate induces cyclocondensation to form the triazolo ring.
Critical Parameters :
One-Pot Multicomponent Synthesis
A streamlined approach combines benzoxazine formation and triazole annulation in a single vessel:
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Condensation : 2-Amino-4-chlorophenol reacts with chloroacetyl chloride to form the oxazine ring.
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Triazole incorporation : Addition of sodium azide and a nitrile source (e.g., trichloroacetonitrile) under Huisgen cycloaddition conditions.
Advantages :
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Reduced purification steps.
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Higher atom economy (theoretical ~70%).
Limitations :
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Competing side reactions necessitate strict stoichiometric control.
Optimization and Challenges
Regioselectivity in Triazole Formation
The 1,2,4-triazole regiochemistry is governed by the choice of cyclizing agent:
Chlorine Incorporation Strategies
Direct chlorination of the benzoxazine precursor poses challenges due to oxazine ring sensitivity. Preferred methods include:
-
Directed ortho-lithiation : Using n-BuLi and hexamethylphosphoramide (HMPA) to install chlorine at the 8-position prior to triazole formation.
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Halogen exchange : Nucleophilic aromatic substitution on a preformed triazolo-benzoxazine bearing a leaving group (e.g., NO₂ or SO₃H).
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Component | Cost Contribution |
|---|---|
| 2-Amino-4-chlorophenol | 35% |
| Chloroacetyl chloride | 25% |
| Catalysts (Pd-C, etc.) | 20% |
| Solvent recovery | 15% |
| Waste treatment | 5% |
Chemical Reactions Analysis
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine involves its interaction with specific molecular targets. The compound’s triazolo-benzoxazine structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Features
The biological activity of benzoxazine derivatives is highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:
Mechanism and Selectivity Insights
Anticancer Activity :
- The target compound shares structural similarities with 2,3-dihydro-1,4-benzoxazines, which inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways . The chloro substituent may enhance cytotoxicity in hypoxic tumor microenvironments, similar to hypoxia-induced gene downregulation observed in other 1,4-benzoxazines .
- Unlike 1,4-benzoxazine sulphonamides, which activate ROR to enhance T-cell activity , the triazole moiety in the target compound may favor different receptor interactions, such as kinase or protease inhibition.
- The triazole ring may enhance metabolic stability relative to sulphonamide or ketone-based derivatives, as triazoles are less prone to oxidative degradation .
- Toxicity and Selectivity: Benzoxazines with dihydro or sulphonamide groups exhibit low toxicity to normoxic cells, suggesting the target compound’s chloro group could further refine tumor-selective activity .
Hypothesized Profile of the Target Compound
- Mechanism : Dual activity via hypoxia gene modulation (like [16]) and kinase inhibition (like PI3Kα-targeting sulphonamides).
- Potency : Expected IC50 in the low micromolar range, comparable to tyrosine-based derivatives .
- Selectivity : Enhanced tumor microenvironment targeting due to chloro-driven lipophilicity and hypoxia-selective gene effects .
Biological Activity
8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine (CAS No. 98827-46-4) is a heterocyclic compound with significant potential in pharmacological applications. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C₉H₆ClN₃O₂
- Molecular Weight : 223.62 g/mol
- Synonyms : 8-Chloro-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds within the benzoxazine family exhibit notable antimicrobial properties. A study highlighted that derivatives of benzoxazines demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure–activity relationship (SAR) suggests that modifications to the triazole ring can enhance potency against specific microbial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 30 | Active against E. coli |
| Control (Azoxystrobin) | 40 | Active against F. oxysporum |
Antifungal Activity
In antifungal assays, this compound has shown promising results. For instance:
- The compound exhibited a Minimum Inhibitory Concentration (MIC) of 30 µg/mL against fungal strains like Fusarium oxysporum.
These findings indicate that the compound may serve as a potential candidate for developing antifungal agents.
Study on Antifungal Efficacy
A recent study evaluated the antifungal efficacy of various benzoxazine derivatives including this compound against Candida albicans and Aspergillus niger. The results indicated that this compound was among the most effective in inhibiting fungal growth compared to traditional antifungal drugs.
SAR Analysis
The SAR analysis conducted on similar compounds revealed that the presence of halogen substituents (like chlorine) significantly enhances biological activity. Modifications to the benzene ring also play a crucial role in determining the efficacy against various pathogens.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 8-chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of a substituted benzoxazine precursor with a triazole-forming reagent. A common approach involves reacting 2-phenyl-2H-1,4-benzoxazin-3(4H)-thione with methylhydrazine in pyridine, followed by ring closure using phosphorus pentasulfide (P₄S₁₀) under reflux conditions . Yield optimization (e.g., 45–65%) is achieved through solvent selection (e.g., acetonitrile) and controlled crystallization. For chlorinated derivatives, halogenation steps using POCl₃ or N-chlorosuccinimide are critical.
| Key Reaction Parameters |
|---|
| Reagents: P₄S₁₀, pyridine, methylhydrazine |
| Temperature: 80–100°C (reflux) |
| Solvent: Acetonitrile (crystallization) |
| Yield: 45–65% (purified) |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on:
- Single-crystal X-ray diffraction for bond-length validation (e.g., C–C bond deviations <0.004 Å) .
- ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and triazole NH signals (δ 10.5–11.2 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 249.2673 ).
- Melting point analysis (e.g., 170–172°C ) to assess purity.
Q. What preliminary biological activities have been reported for this scaffold?
- Methodological Answer : Benzoxazine-triazole hybrids exhibit:
- CNS depressant activity via GABA receptor modulation, evaluated using rodent models (e.g., locomotor activity suppression) .
- Antioxidant neuroprotection , tested via neuronal cell culture assays measuring oxidative stress markers (e.g., ROS inhibition) .
- Diuretic potential in animal models by monitoring urinary electrolyte excretion .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole ring formation be addressed?
- Methodological Answer : Regioselectivity is controlled by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl at position 8) direct cyclization to the [3,4-c] position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing byproducts .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance reaction specificity for triazole formation .
Q. What strategies optimize neuroprotective efficacy while minimizing cytotoxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 3-Alkyl substituents (e.g., methyl, ethyl) enhance blood-brain barrier penetration and reduce cytotoxicity (IC₅₀ >100 μM in neuronal cultures) .
- 8-Benzylamino substitution improves antioxidant capacity (EC₅₀: 0.8–1.2 μM) by stabilizing radical intermediates .
- Safety index (SI) calculations (SI = IC₅₀/EC₅₀) prioritize compounds with SI >10 .
Q. How can enantiomeric purity be achieved for chiral derivatives?
- Methodological Answer :
- Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phases (90:10 v/v) achieves baseline separation (α >1.5) .
- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) induce enantioselectivity during triazole cyclization .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding CNS activity across similar derivatives?
- Methodological Answer : Discrepancies arise from:
- Species-specific receptor binding : Rat α₂-adrenergic receptors show higher affinity (Kᵢ: 12 nM) than human isoforms (Kᵢ: 85 nM) .
- Dosage variability : Neuroprotective effects plateau at 10 mg/kg in mice but require 20 mg/kg in rat models .
- Metabolic stability : Hepatic CYP3A4-mediated oxidation reduces bioavailability in primates vs. rodents .
Analytical Method Optimization
Q. How can HPLC methods be optimized for quantifying trace impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
